
2-Chloro-3-methylcyclopropane-1-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-Chloro-3-methylcyclopropane-1-carbaldehyde” is a chemical compound with the CAS Number: 139387-00-1 . It has a molecular weight of 118.56 . The IUPAC name for this compound is 2-chloro-3-methylcyclopropanecarbaldehyde .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C5H7ClO/c1-3-4(2-7)5(3)6/h2-5H,1H3 . This indicates that the molecule consists of a cyclopropane ring with a chlorine atom and a methyl group attached to one carbon, and a formyl group attached to another carbon.Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Recent advances in the chemistry of related compounds, such as 2-chloroquinoline-3-carbaldehyde, focus on the synthesis of quinoline ring systems and the creation of fused or binary heterocyclic systems. These compounds, including 2-Chloro-3-methylcyclopropane-1-carbaldehyde analogs, are significant for their synthetic applications in producing biologically active compounds (Hamama et al., 2018).
Applications in Organic Synthesis
The title compound 2-Butyl-5-chloro-3H-imidazole-4-carbaldehyde, an analog of this compound, is used to transform into tricyclic heterocycles, showcasing the versatility of these compounds in constructing biologically active fused heterocycles (Gaonkar & Rai, 2010).
Transformations and Reactions
A study on 1-Chloro-1-fluoro-2-methoxy-2-methylcyclopropane, a related compound, demonstrates its transformation into high-yield dienes through HCl elimination. These dienes are important for smooth 4 + 2 cycloaddition reactions, illustrating the potential for creating complex molecular structures (Patrick et al., 2002).
Cyclization Reactions
The exploitation of Cyclopropane Carbaldehydes in Prins Cyclization, a technique used for constructing strained hexahydrooxonines and bicyclized products, exemplifies the application of this compound in complex synthetic pathways (Kumar et al., 2018).
Propiedades
IUPAC Name |
2-chloro-3-methylcyclopropane-1-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClO/c1-3-4(2-7)5(3)6/h2-5H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHCBRMWQXDQUHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C1Cl)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
118.56 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

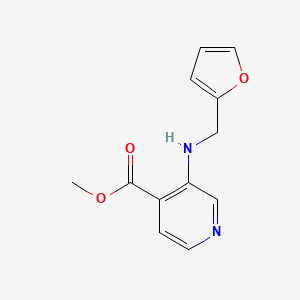
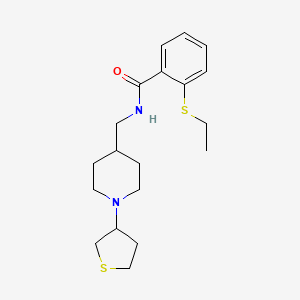
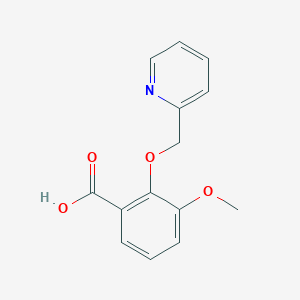
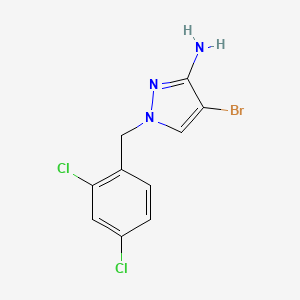
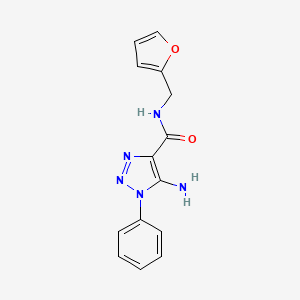
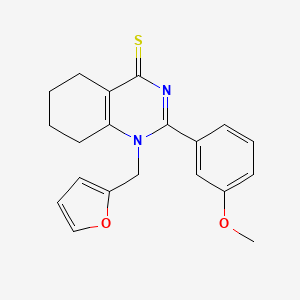
![Methyl 2-azabicyclo[2.2.1]heptane-1-carboxylate;hydrochloride](/img/structure/B2810027.png)
![2-[5-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl-N-(4-sulfamoylphenyl)acetamide](/img/structure/B2810028.png)
![3-Ethoxy-4-[2-(5-imidazolyl) ethylamino]-3-cyclobutene-1,2-dione](/img/structure/B2810031.png)
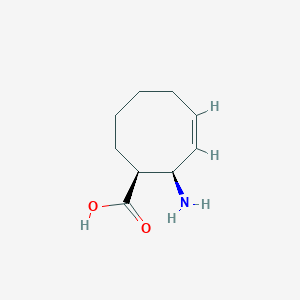
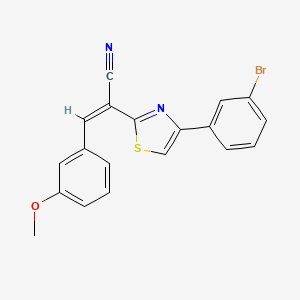
![2-[1-(4-ethoxyphenyl)imidazol-2-yl]sulfanyl-N-(3-methylphenyl)acetamide](/img/structure/B2810036.png)
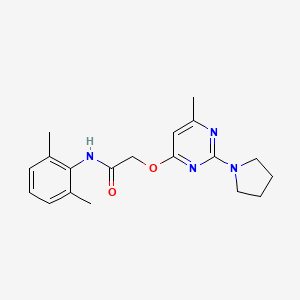
![4-(chloromethyl)-5-[(2-chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazole](/img/structure/B2810040.png)